REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[C:9]([CH2:11][OH:12])[CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2.[CH2:13]([CH:15]1[O:17][CH2:16]1)Cl.C[O-].[Na+]>>[O:17]1[CH2:16][CH:15]1[CH2:13][O:1][C:2]1[CH:10]=[C:9]([CH2:11][OH:12])[CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C2C=CNC2=CC(=C1)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
sodium methylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring at ambient temperature, over the course of 1 hour, 20 ml
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
were dissolved in 30 ml
|
Type
|
ADDITION
|
Details
|
To this solution were added dropwise
|
Type
|
WAIT
|
Details
|
After about 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
the starting material had reacted
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated in a vacuum
|
Type
|
ADDITION
|
Details
|
the residue was mixed with water
|
Type
|
ADDITION
|
Details
|
as well as with a mixture of diethyl ether and ethyl acetate
|
Type
|
STIRRING
|
Details
|
The organic phase was shaken out several times with water
|
Type
|
CUSTOM
|
Details
|
subsequently dried
|
Type
|
ADDITION
|
Details
|
treated with active charcoal
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(COC2=C3C=CNC3=CC(=C2)CO)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |